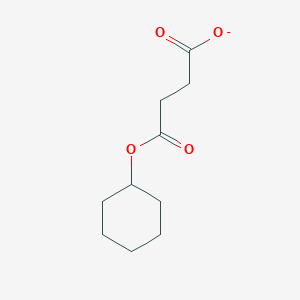
Butanedioic acid, monocyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butanedioic acid, monocyclohexyl ester can be synthesized through esterification, where butanedioic acid reacts with cyclohexanol in the presence of an acid catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion and remove water formed during the process .
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and catalyst concentration, can enhance yield and efficiency. Additionally, microwave-assisted esterification has been explored to increase reaction rates and reduce energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, monocyclohexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and cyclohexanol in the presence of an acid or base catalyst.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Butanedioic acid and cyclohexanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Butanedioic acid, monocyclohexyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of butanedioic acid, monocyclohexyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic pathways, such as the citric acid cycle, where it serves as an intermediate. It can also act as an electron donor in redox reactions, contributing to the production of energy and other metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, dimethyl ester: Another ester of butanedioic acid, used in similar applications but with different physical and chemical properties.
Butanedioic acid, diethyl ester: Similar to the dimethyl ester but with ethyl groups, offering different solubility and reactivity.
Butanedioic acid, dibutyl ester: Used in plasticizers and polymers, with distinct properties compared to the monocyclohexyl ester.
Uniqueness
Butanedioic acid, monocyclohexyl ester is unique due to its cyclohexyl group, which imparts different solubility, reactivity, and potential applications compared to other esters of butanedioic acid. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C10H15O4- |
|---|---|
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
4-cyclohexyloxy-4-oxobutanoate |
InChI |
InChI=1S/C10H16O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)/p-1 |
Clave InChI |
CQBVVSONJDUVEJ-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)OC(=O)CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


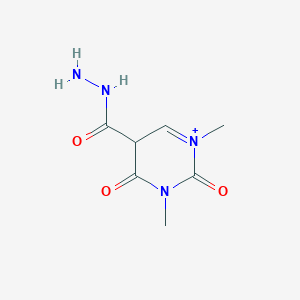
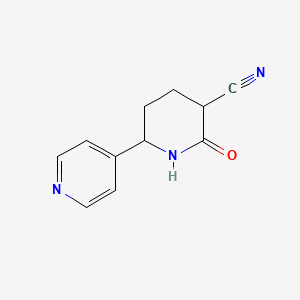
![Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate](/img/structure/B12353919.png)
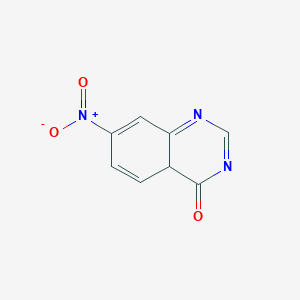
![4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one](/img/structure/B12353936.png)
![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B12353943.png)
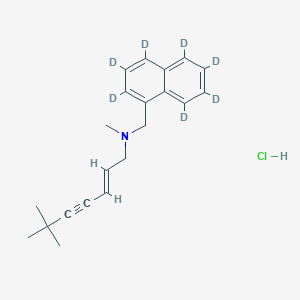
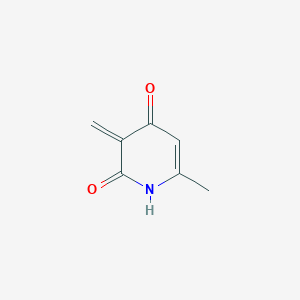


![(1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-Ethyl-7,11,14,15-tetrahydroxy-6'-((R)-2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethyl-3',4',5',6'-tetrahydro-2,26-dioxaspiro[bicyclo[23.3.1]nonacosa[4,18,20]triene-27,2'-pyran]-3,9,13-trione](/img/structure/B12353973.png)
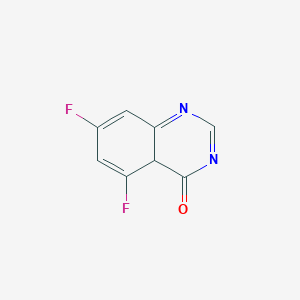

![1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine](/img/structure/B12353981.png)
